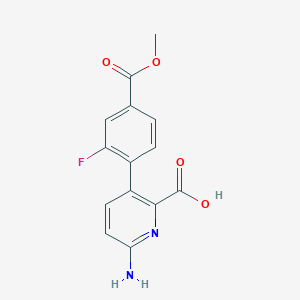

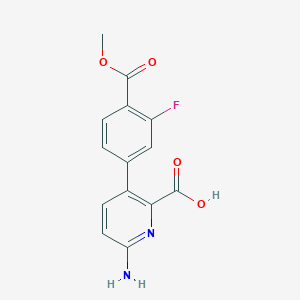

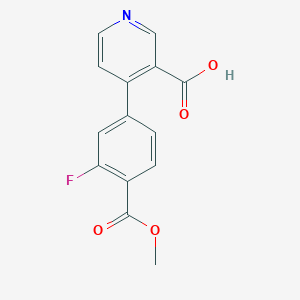

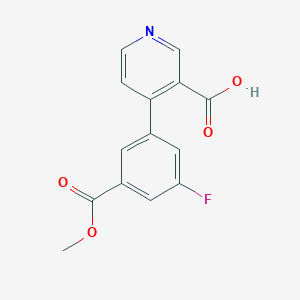

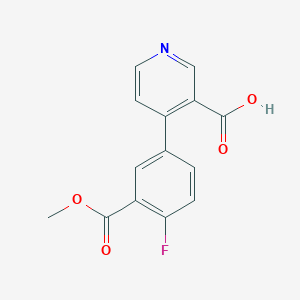

4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

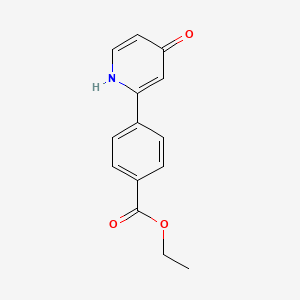

4-(4-Fluoro-3-methoxycarbonylphenyl)nicotinic acid, abbreviated as FMCN, is an organic compound with a molecular formula of C13H11FNO4. It is a white solid that is soluble in water, alcohol, and other organic solvents. FMCN is a member of the nicotinic acid family and is used in a variety of scientific research applications, including biochemical and physiological studies.

Applications De Recherche Scientifique

FMCN is used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the structure and function of enzymes in the nicotinamide adenine dinucleotide (NAD) pathway, as well as to investigate the effects of NAD on cell metabolism. FMCN has also been used to study the structure and activity of the nicotinic acid receptor, which is involved in the regulation of lipogenesis and glucose homeostasis. Additionally, FMCN has been used to study the effects of nicotinic acid on the expression of genes involved in lipid metabolism.

Mécanisme D'action

FMCN acts as an agonist of the nicotinic acid receptor, which is involved in the regulation of lipogenesis and glucose homeostasis. Upon binding to the receptor, FMCN triggers a cascade of intracellular events, leading to the activation of various signaling molecules, including adenosine monophosphate (AMP)-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), and protein kinase B (PKB). These signaling molecules, in turn, regulate the expression of genes involved in lipid metabolism, glucose homeostasis, and other metabolic pathways.

Biochemical and Physiological Effects

FMCN has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to increase insulin sensitivity, reduce triglyceride levels, and decrease body fat. Additionally, FMCN has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function.

Avantages Et Limitations Des Expériences En Laboratoire

The use of FMCN in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its synthesis is straightforward. Additionally, FMCN is soluble in a variety of solvents, making it easy to use in experiments. However, there are several limitations to the use of FMCN in laboratory experiments. It is not very stable, and its solubility can vary depending on the temperature and pH of the solution. Additionally, FMCN is toxic and should be handled with caution.

Orientations Futures

The use of FMCN in scientific research has the potential to shed light on a variety of biological processes. In the future, it could be used to study the effects of nicotinic acid on gene expression, as well as the role of the nicotinic acid receptor in the regulation of metabolic pathways. Additionally, FMCN could be used to investigate the role of NAD in cell metabolism and the structure and function of enzymes in the NAD pathway. Finally, FMCN could be used to study the effects of nicotinic acid on cognitive function and inflammation.

Méthodes De Synthèse

FMCN is synthesized through a three-step process. The first step involves the reaction of 4-fluoro-3-methoxybenzaldehyde with sodium nitrite in aqueous acetic acid to form 4-fluoro-3-methoxybenzoyl nitrite. The second step involves the reaction of 4-fluoro-3-methoxybenzoyl nitrite with ethyl acetoacetate in the presence of sodium ethoxide to form FMCN. The third step involves the hydrolysis of FMCN with aqueous sodium hydroxide to form 4-(4-fluoro-3-methoxycarbonylphenyl)nicotinic acid.

Propriétés

IUPAC Name |

4-(4-fluoro-3-methoxycarbonylphenyl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-20-14(19)10-6-8(2-3-12(10)15)9-4-5-16-7-11(9)13(17)18/h2-7H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJLHZZHINFVSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692720 |

Source

|

| Record name | 4-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261895-06-0 |

Source

|

| Record name | 4-[4-Fluoro-3-(methoxycarbonyl)phenyl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.